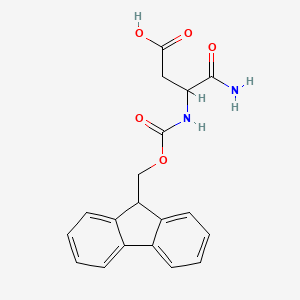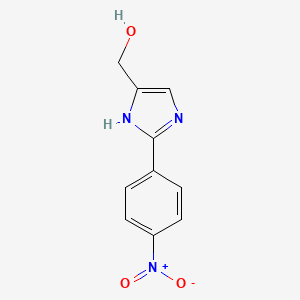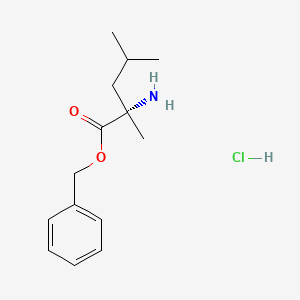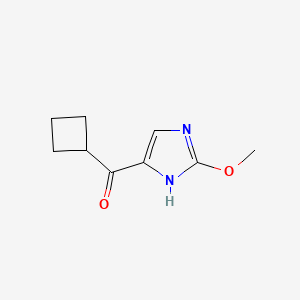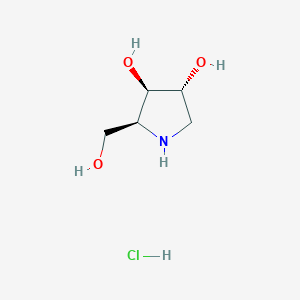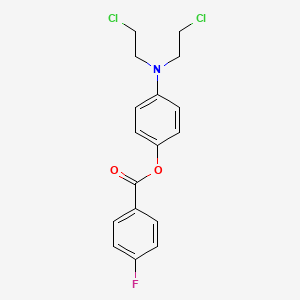
p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenol group substituted with a bis(2-chloroethyl)amino group and a fluorobenzoate ester. This compound is of interest due to its potential use in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate typically involves a multi-step process:
Formation of the Bis(2-Chloroethyl)Amino Group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Attachment to Phenol: The bis(2-chloroethyl)amino group is then attached to a phenol ring through a substitution reaction.
Esterification: The final step involves the esterification of the phenol derivative with 4-fluorobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary or primary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new drugs, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.
Biology: It is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bis(2-Chloroethyl)Amino)-Phenol: Lacks the fluorobenzoate ester group.
4-Fluorobenzoic Acid: Lacks the bis(2-chloroethyl)amino group.
Bis(2-Chloroethyl)Amine: Lacks the phenol and fluorobenzoate groups.
Uniqueness
4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and other scientific fields.
Eigenschaften
CAS-Nummer |
22953-56-6 |
|---|---|
Molekularformel |
C17H16Cl2FNO2 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
[4-[bis(2-chloroethyl)amino]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-9-11-21(12-10-19)15-5-7-16(8-6-15)23-17(22)13-1-3-14(20)4-2-13/h1-8H,9-12H2 |
InChI-Schlüssel |
DFINKRRPZPLYKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
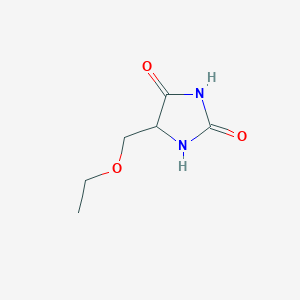
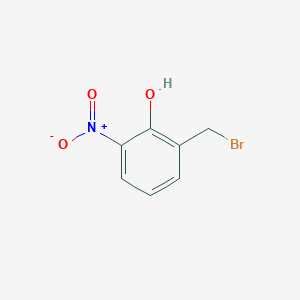
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
